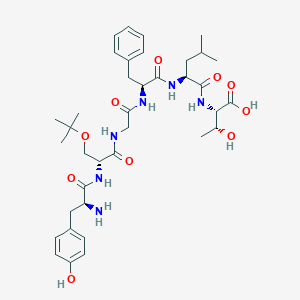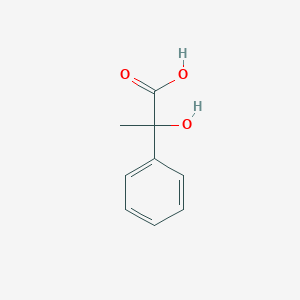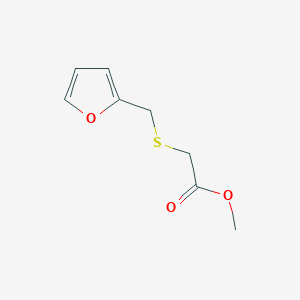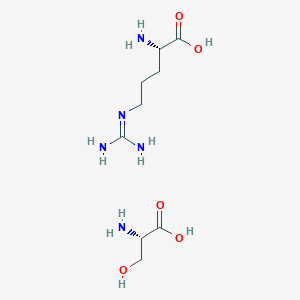
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine-serine polymer is a biopolymer composed of repeating units of the amino acids arginine and serine These polymers are known for their unique properties, including high biocompatibility, biodegradability, and the ability to form stable structures Arginine is a basic amino acid with a positively charged side chain, while serine is a polar amino acid with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginine-serine polymer typically involves the polymerization of arginine and serine monomers. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of arginine-serine polymer can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the desired polymer by expressing the genes responsible for the biosynthesis of arginine and serine . The fermentation process is optimized to achieve high yields and purity of the polymer.
Analyse Des Réactions Chimiques
Types of Reactions: Arginine-serine polymer can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions involving arginine can result in the formation of various substituted arginine derivatives .
Applications De Recherche Scientifique
Arginine-serine polymer has a wide range of scientific research applications, including:
Biology: Plays a role in the regulation of gene expression and protein synthesis.
Industry: Used in the development of biodegradable plastics and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of arginine-serine polymer involves its interaction with various molecular targets and pathways. The positively charged arginine residues can interact with negatively charged cell membranes, facilitating cellular uptake. The hydroxyl group of serine can participate in hydrogen bonding and other interactions with proteins and nucleic acids . These interactions can modulate cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparaison Avec Des Composés Similaires
Lysine-serine polymer: Similar to arginine-serine polymer but with lysine instead of arginine. Lysine has a similar basic side chain but with different chemical properties.
Histidine-serine polymer: Contains histidine, which has an imidazole side chain that can participate in different types of interactions compared to arginine.
Uniqueness: Arginine-serine polymer is unique due to the combination of the basic arginine and polar serine residues. This combination provides a balance of charge and polarity, making it suitable for a wide range of applications. The presence of arginine allows for strong interactions with negatively charged molecules, while serine provides sites for hydrogen bonding and other interactions .
Propriétés
Numéro CAS |
107408-09-3 |
|---|---|
Formule moléculaire |
C9H21N5O5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
Clé InChI |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Key on ui other cas no. |
107408-09-3 |
Synonymes |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


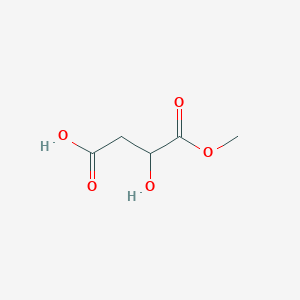
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
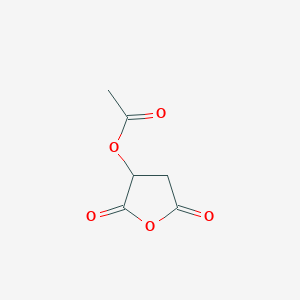
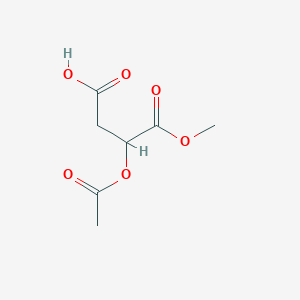
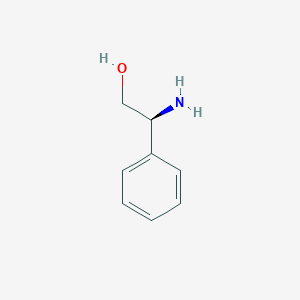
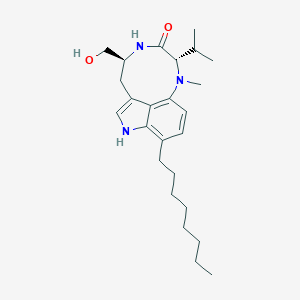
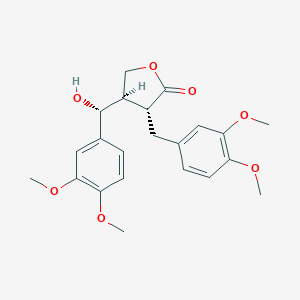
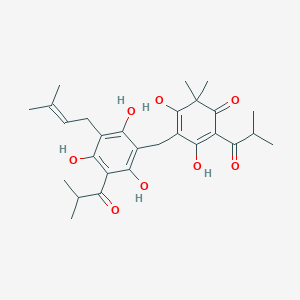

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
